molecular formula C15H21NO4 B026208 (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid CAS No. 82717-96-2

(S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid

Cat. No. B026208
CAS RN: 82717-96-2
M. Wt: 279.33 g/mol
InChI Key: CEIWXEQZZZHLDM-AAEUAGOBSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic organic substrates to achieve the desired complexity and stereochemistry. For example, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid involves reacting 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation and further chemical transformations, leading to an overall yield of about 38% (Zhang Dan-shen, 2009).

Molecular Structure Analysis

The structural investigation of compounds with similar complexity often employs X-ray crystallography, spectroscopic methods, and quantum chemical calculations. For instance, the structural characterization of a related compound was accomplished through X-ray crystallography, revealing intramolecular and intermolecular interactions stabilizing the crystal structure, with Hirshfeld surface analysis quantifying these interactions (P. Venkatesan et al., 2016).

Chemical Reactions and Properties

Research on similar compounds highlights their potential in various chemical reactions, including nucleophilic ring opening, which has been applied in α-amino acid synthesis. Such reactions exploit the sterically protected but electronically effective functional groups to produce γ-substituted α-amino acids, demonstrating the compounds' reactivity and utility in synthetic organic chemistry (D. Seebach et al., 1987).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, are crucial for understanding the behavior of chemical compounds under different conditions. Although specific data on (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid may not be available, related studies often employ differential scanning calorimetry (DSC) and polarizing microscopy (POM) to characterize the phase transitions and liquid crystalline behavior of similar compounds, providing insights into their thermal stability and phase behavior (Cai Li, 2009).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards various reagents, and stability under different conditions, are fundamental aspects that define the applications and handling of the compound. Spectroscopic methods, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), are commonly used to elucidate the chemical properties and structural features of compounds, aiding in the understanding of their reactivity and interactions with other molecules (Kishore Thalluri et al., 2014).

Scientific Research Applications

Synthesis and Development

  • Development of Potent PPARγ Agonists : One study describes the synthesis of related compounds for the development of potent PPARγ agonists, highlighting the relevance of similar structures in medicinal chemistry (Reynolds & Hermitage, 2001).
  • Synthesis of 1,2-Diaminoimidazole Derivatives : Another study discusses the interaction of 1, 2-diaminoimidazole with ethoxymethylene-containing derivatives, leading to various products, indicating the compound's utility in organic synthesis (Vandyshev et al., 2015).
  • Optimization of Phenyl Alkyl Ether Moiety : Research on the structure-activity relationship around the phenyl alkyl ether moiety of similar compounds provides insights into the optimization process for pharmaceutical applications (Collins et al., 1998).

Computational Studies and Analysis

  • Computational Peptidology : A study using conceptual density functional theory examines the reactivity of peptides related to the compound, demonstrating its significance in computational chemistry (Flores-Holguín et al., 2019).
  • Direct Liquid Chromatographic Separation : The use of the compound in chromatographic techniques for enantioseparation of beta-amino acids emphasizes its role in analytical chemistry (Péter, 2002).

Pharmaceutical Research

  • Anticancer and Antimicrobial Activities : A study on the design and synthesis of derivatives with anticancer and antimicrobial activities highlights the compound's potential in drug discovery (Pansare et al., 2019).

properties

IUPAC Name

(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIWXEQZZZHLDM-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901235536
Record name N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid

CAS RN

82717-96-2
Record name N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1(S)-Ethoxycarbonyl-3-phenylpropyl)-L-alanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenebutanoic acid, α-[[(1S)-1-carboxyethyl]amino]-, 1-ethyl ester, (αS)
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Record name N-(1(S)-ETHOXYCARBONYL-3-PHENYLPROPYL)-L-ALANINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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